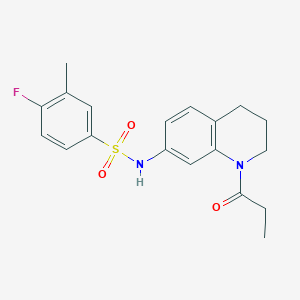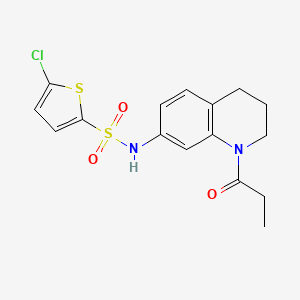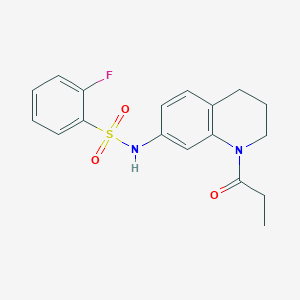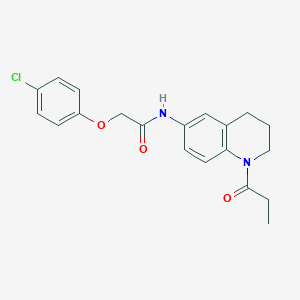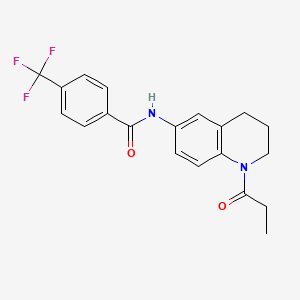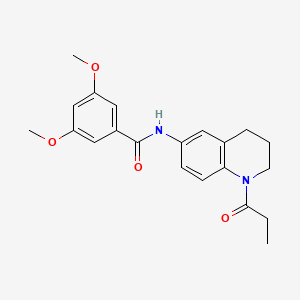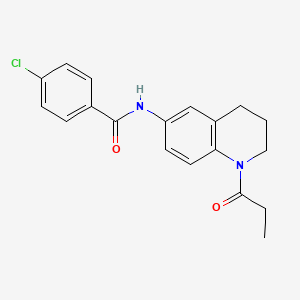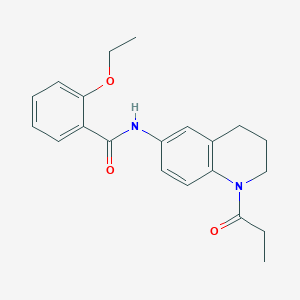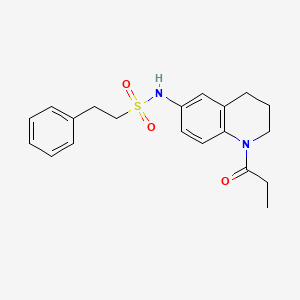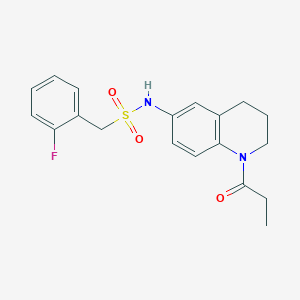
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly referred to as 4-PO-N-TQ-B, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the quinoline family, and is composed of an amide and a benzamide group. 4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects, and has been used in laboratory experiments to study its potential in various biological systems.
科学的研究の応用
4-PO-N-TQ-B has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study the mechanisms of action of quinoline derivatives, and its effects on various biochemical processes. It has also been used to study the interactions between quinoline derivatives and other organic compounds. Additionally, 4-PO-N-TQ-B has been used to study the effects of quinoline derivatives on the immune system, as well as their potential applications in cancer research.
作用機序
The mechanism of action of 4-PO-N-TQ-B is not yet fully understood. However, it has been suggested that the compound acts by binding to specific receptors on the surface of cells, resulting in the activation of intracellular pathways. It has also been suggested that 4-PO-N-TQ-B may act as an agonist or antagonist of certain biochemical pathways, resulting in its various effects on the biochemical and physiological processes.
Biochemical and Physiological Effects
4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates, resulting in the regulation of energy metabolism. Additionally, 4-PO-N-TQ-B has been shown to modulate the expression of certain genes, resulting in the regulation of gene expression. Furthermore, 4-PO-N-TQ-B has been shown to modulate the activity of certain hormones, resulting in the regulation of hormone levels.
実験室実験の利点と制限
4-PO-N-TQ-B has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is commercially available. Additionally, 4-PO-N-TQ-B is stable under a variety of conditions, making it suitable for use in a range of experiments. However, there are some limitations to the use of 4-PO-N-TQ-B in laboratory experiments. It is not always possible to obtain a pure sample of the compound, and the effects of 4-PO-N-TQ-B may vary depending on the purity of the sample. Additionally, the effects of 4-PO-N-TQ-B may vary depending on the concentration of the compound and the type of experiment being performed.
将来の方向性
There are several potential future directions for research on 4-PO-N-TQ-B. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanisms of action. Additionally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the treatment of various diseases. Additionally, further research could be conducted to study the potential interactions between 4-PO-N-TQ-B and other compounds, in order to better understand the effects of quinoline derivatives on biological systems. Finally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the development of new drugs and therapies.
合成法
4-PO-N-TQ-B can be synthesized from commercially available starting materials. The synthesis of 4-PO-N-TQ-B involves the reaction of 4-propan-2-yloxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinoline in the presence of anhydrous sodium sulfate. The reaction is carried out in an aqueous medium at a temperature of 70°C for 8 hours. The reaction mixture is then filtered and the product is purified by column chromatography.
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-17-14-18(9-12-20(17)24)23-22(26)16-7-10-19(11-8-16)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPPXPMALNEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

